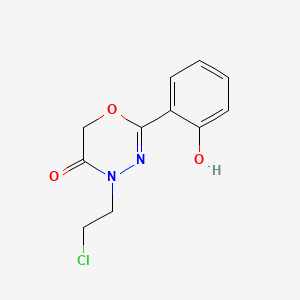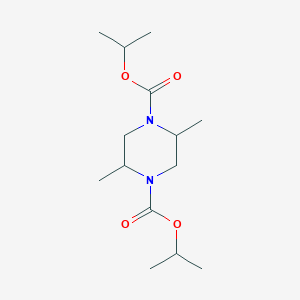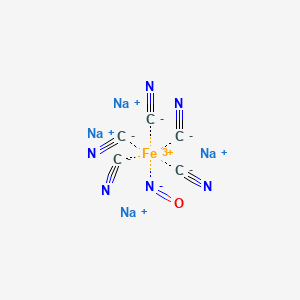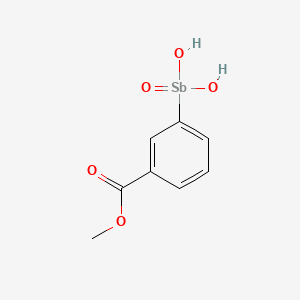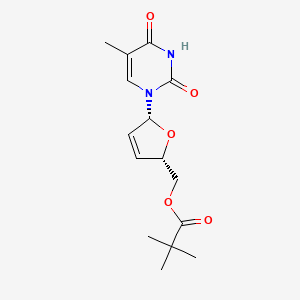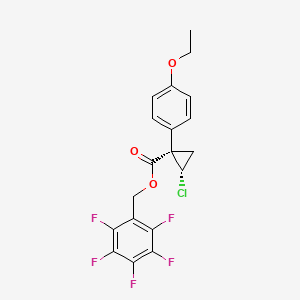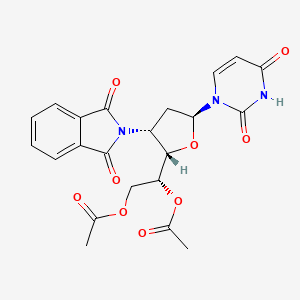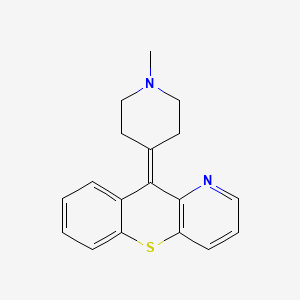
10-(N-Methylpiperidyliden-4)-1-azathioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a piperidine ring attached to a thioxanthene core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophenol and benzaldehyde derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the thioxanthene core with N-methylpiperidine under basic conditions.
Final Cyclization: The final step involves cyclization to form the complete this compound structure. This step may require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-Methylpiperidyliden-4)-1-azathioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thioxanthene derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine receptors, particularly the D2 receptor, which plays a crucial role in modulating neurotransmitter activity in the brain. This binding leads to the inhibition of dopamine-mediated signaling pathways, resulting in its antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative with similar pharmacological activities.
Haloperidol: A butyrophenone derivative used as an antipsychotic agent.
Uniqueness
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its specific structural features, such as the presence of a piperidine ring and a thioxanthene core. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
47124-87-8 |
|---|---|
Molekularformel |
C18H18N2S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine |
InChI |
InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3 |
InChI-Schlüssel |
VDUZTAFGMNZUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


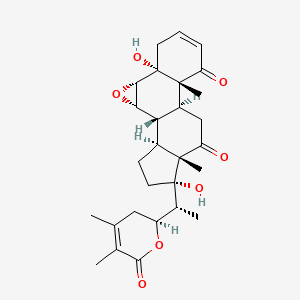
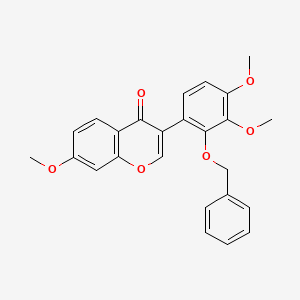
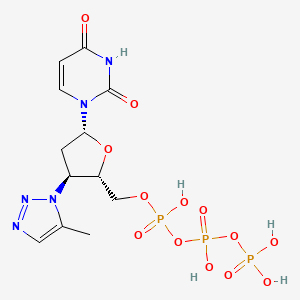
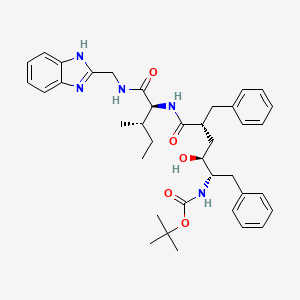
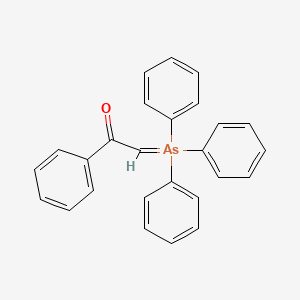

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
